molecular formula C18H17BrN4O3 B12178036 methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate

Cat. No.: B12178036
M. Wt: 417.3 g/mol
InChI Key: DZKXOCJTXZDABM-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a bromophenyl group, a pyrrole ring, and a pyrazole ring

Preparation Methods

The synthesis of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling of the pyrazole and pyrrole rings: This step involves the formation of a carbonyl bridge between the two rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the beta-alanine moiety with methanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate can be compared with similar compounds such as:

    Methyl N-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    Methyl N-{[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.

    Methyl N-{[1-(4-nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate: The nitrophenyl group introduces electron-withdrawing effects, potentially altering the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-beta-alaninate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The compound features several notable structural elements:

  • Bromophenyl Group : This moiety enhances the compound's ability to engage in π-π stacking interactions, which can increase binding affinity to biological targets.
  • Pyrrole and Pyrazole Rings : These heterocyclic components are known for their ability to form hydrogen bonds, contributing to the compound's reactivity and biological interactions.
  • Carbonyl Group : The carbonyl group attached to the nitrogen of the glycine moiety enhances the compound's versatility in chemical reactions and biological interactions.
Component Description
Bromophenyl GroupFacilitates π-π stacking interactions
Pyrrole RingContributes to hydrogen bonding
Pyrazole RingEnhances reactivity and potential pharmacological activity
Carbonyl GroupIncreases versatility in biological applications

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route is through the Paal-Knorr reaction, where diketones react with amines in the presence of an acid catalyst to form pyrrole rings. This method can be optimized for yield and purity using continuous flow reactors or environmentally friendly solvents .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The presence of bromine substituents has been linked with enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Pyrazole derivatives have been reported to possess notable antifungal and antibacterial activities. For example, modifications in the pyrazole structure can lead to varying degrees of effectiveness against microbial strains . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for this compound includes:

  • Enzyme Modulation : Interaction with specific enzymes that regulate cellular functions.
  • Receptor Binding : Targeting receptors involved in signaling pathways related to cancer progression or microbial resistance.

Case Studies

Several studies highlight the pharmacological potential of this compound:

  • Antitumor Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited higher cytotoxicity and enhanced apoptosis compared to non-substituted analogs .
  • Antimicrobial Evaluation : In another study, a series of pyrazole carboxamides were tested for antifungal activity against Candida species. The results showed promising inhibitory effects, suggesting that structural modifications could enhance antimicrobial efficacy .

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

IUPAC Name

methyl 3-[[1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]propanoate

InChI

InChI=1S/C18H17BrN4O3/c1-26-16(24)8-9-20-17(25)15-12-21-23(14-6-4-13(19)5-7-14)18(15)22-10-2-3-11-22/h2-7,10-12H,8-9H2,1H3,(H,20,25)

InChI Key

DZKXOCJTXZDABM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3

Origin of Product

United States

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